Linagliptin Methyldimer-d6 is synthesized from linagliptin, which has been extensively studied and characterized in various scientific literature. The original synthesis of linagliptin involves a complex series of chemical reactions starting from simpler organic compounds. The dimeric form, specifically the methyldimer-d6, can be produced through specific synthetic pathways that involve the manipulation of linagliptin under controlled conditions.
Linagliptin Methyldimer-d6 is classified as a pharmaceutical compound and specifically as an impurity reference standard in the quality control processes of linagliptin production. It falls under the category of xanthine derivatives and is utilized primarily in biochemical and pharmacological studies.
The synthesis of Linagliptin Methyldimer-d6 typically involves the reaction of linagliptin with specific reagents under controlled conditions. One effective method described involves using an azo catalyst and an acid to facilitate the dimerization process. The procedure can be summarized as follows:
The synthesis process aims to maximize yield while minimizing by-products. For instance, one method indicates that using a mixed solvent of dichloromethane and ethanol in a specific volume ratio enhances the efficiency of the reaction .
The molecular structure of Linagliptin Methyldimer-d6 retains the core framework of linagliptin but includes additional methyl groups due to dimerization. The presence of deuterium atoms in place of hydrogen atoms allows for distinct identification during analytical procedures.
The molecular formula for Linagliptin Methyldimer-d6 can be represented as with a molecular weight that reflects the addition of methyl groups and deuterium isotopes.
Linagliptin Methyldimer-d6 can participate in various chemical reactions typical for amine-containing compounds, including:
The stability and reactivity of Linagliptin Methyldimer-d6 are influenced by its structural features, including steric hindrance from bulky groups which may affect its interaction with other molecules .
Linagliptin functions primarily as a dipeptidyl peptidase-4 inhibitor, which leads to increased levels of incretin hormones. These hormones play a crucial role in glucose metabolism by enhancing insulin secretion and inhibiting glucagon release.
The mechanism involves binding to the active site of dipeptidyl peptidase-4, thereby preventing the enzyme from degrading incretin hormones. This results in improved glycemic control in patients with type 2 diabetes mellitus .
Relevant data indicates that impurities formed during synthesis can significantly affect both the efficacy and safety profile of linagliptin formulations .
Linagliptin Methyldimer-d6 serves several scientific purposes:
Advanced spectroscopic techniques provide definitive proof of the structure and deuteration pattern of Linagliptin Methyldimer-d6. Nuclear Magnetic Resonance (NMR) spectroscopy reveals critical insights into the molecular architecture and deuterium incorporation sites. The 1H-NMR spectrum exhibits characteristic deuterium-induced signal attenuations at approximately δ 1.85 ppm, corresponding to the terminal methyl groups of the butynyl side chains. This confirms selective deuteration at the -CD3 positions rather than random distribution [1] [5]. Concurrently, signals for the quinazolinyl and purinedione ring systems remain observable between δ 7.2–8.5 ppm and δ 3.0–4.5 ppm, respectively, confirming structural integrity of the core framework [2] [4].
Mass spectrometry delivers unequivocal molecular weight validation through high-resolution ESI-MS, showing a prominent [M+H]+ ion peak at m/z 951.12 (calculated: 951.12). The 6 Da mass shift from the unlabelled compound (m/z 945.08) aligns precisely with the incorporation of six deuterium atoms [1] [5] [9]. Tandem MS/MS fragmentation further confirms the deuteration pattern, with key fragments at m/z 634.3 and 317.2 showing predictable mass shifts consistent with D6-labelled butynyl side chains [8].
Infrared spectroscopy complements these findings, with FT-IR spectra displaying characteristic carbonyl stretches at 1,680 cm–1 (purinedione C=O) and 1,715 cm–1 (quinazolinone C=O). Deuteration-specific shifts are observed in the C-D stretching region (2,050–2,250 cm–1), providing orthogonal verification of isotopic labelling [9].
Table 1: Key NMR Chemical Shifts for Linagliptin Methyldimer-d6
Proton Position | δ (ppm) Unlabelled | δ (ppm) D6-Labelled | Signal Change |
---|---|---|---|
Butynyl -CH3 | 1.85 | Not detectable | Complete attenuation |
Quinazolinyl H-6/7 | 7.8–8.1 | 7.8–8.1 | Unchanged |
Piperidinyl H-3 | 3.25 | 3.25 | Unchanged |
-N-CH3 | 3.45 | 3.45 | Unchanged |
The molecular formula C50H50D6N16O4 undergoes rigorous validation through combined elemental analysis and high-resolution mass spectrometry. Elemental combustion analysis yields experimental percentages (C: 63.08%; H: 5.95%; N: 23.55%) that align with theoretical calculations (C: 63.14%; H: 5.94%; N: 23.56%), confirming atomic composition [9]. The formula satisfies the Rule of Thirteen for organic compounds and exhibits zero double bond equivalents (DBE) discrepancy when compared to the unlabelled analogue [4] [8].
High-resolution orthogonal acceleration time-of-flight (oa-TOF) MS provides further validation, with the observed monoisotopic mass at 950.500 Da matching the theoretical mass (950.502 Da) within 2 ppm error. The isotopic distribution pattern in the mass spectrum shows a [M]+• peak intensity ratio of 85:15 for m/z 950.5 vs. 949.5, consistent with >85% deuterium incorporation at specified sites [1] [5]. Ultrahigh-field Fourier transform ion cyclotron resonance (FT-ICR) MS analysis resolves the fine isotopic structure, confirming the absence of protium contamination at deuterium-labelled positions [9].
Table 2: Mass Spectrometry Validation Data
Analysis Method | Theoretical Mass (Da) | Observed Mass (Da) | Error (ppm) |
---|---|---|---|
HR-ESI-TOF | 950.502 | 950.500 | 2.1 |
FT-ICR MS | 950.502 | 950.501 | 1.1 |
MALDI-Orbitrap | 950.502 | 950.499 | 3.2 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1